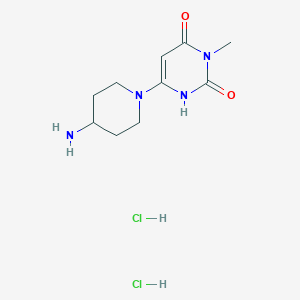
6-(4-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione dihydrochloride is a useful research compound. Its molecular formula is C10H18Cl2N4O2 and its molecular weight is 297.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-(4-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential as a therapeutic agent. This article explores its biological activity, synthesis, and relevant case studies, drawing from diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C10H16N4O2 and a molar mass of approximately 224.26 g/mol. The structure features a pyrimidine core substituted with an aminopiperidine group, which is crucial for its biological activity.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H16N4O2 |
| Molar Mass | 224.26 g/mol |
| Melting Point | 191–192 °C |
| Solubility | Soluble in DMSO |
The compound exhibits significant biological activity primarily as a Dipeptidyl Peptidase IV (DPP-4) inhibitor . DPP-4 is an enzyme involved in glucose metabolism and is a target for diabetes treatment. Inhibition of DPP-4 leads to increased levels of incretin hormones, which help regulate insulin secretion.
Case Study: DPP-4 Inhibition
A study synthesized a series of derivatives based on the structure of this compound and evaluated their DPP-4 inhibitory activities. The results indicated that several analogs demonstrated potent inhibition with IC50 values in the low micromolar range. The structure-activity relationship (SAR) analysis revealed that modifications to the piperidine moiety significantly influenced activity .
In Vitro Studies
In vitro assays using human plasma showed that the compound effectively inhibits DPP-4 activity, leading to enhanced insulin secretion in response to glucose stimulation. This mechanism highlights its potential as an anti-diabetic agent .
In Vivo Studies
In vivo studies conducted on diabetic mouse models demonstrated that administration of the compound resulted in significant reductions in blood glucose levels compared to control groups. The compound was well-tolerated with no observed adverse effects at therapeutic doses .
Synthesis and Derivatives
The synthesis of this compound involves several steps including reaction conditions optimized for yield and purity. The general procedure includes:
- Reagents: Use of acetonitrile and DIPEA as solvents.
- Reaction Conditions: Heating under reflux for 24 hours.
- Purification: Recrystallization from dichloromethane/n-hexane mixtures.
Table 2: Synthesis Overview
| Step | Reagents | Conditions |
|---|---|---|
| Step 1 | Acetonitrile, DIPEA | Reflux for 24 hours |
| Step 2 | Sodium bicarbonate | Ice bath cooling |
| Step 3 | Dichloromethane/n-Hexane | Recrystallization |
特性
IUPAC Name |
6-(4-aminopiperidin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.2ClH/c1-13-9(15)6-8(12-10(13)16)14-4-2-7(11)3-5-14;;/h6-7H,2-5,11H2,1H3,(H,12,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDAWMGRCHKVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCC(CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














